molecular formula C36H48N2O4 B11456305 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylpropanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylpropanamide

Cat. No.: B11456305
M. Wt: 572.8 g/mol
InChI Key: SYXFYAZKDFAXQW-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylpropanamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure includes multiple functional groups, such as phenolic, amide, and ether groups, which contribute to its diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylpropanamide typically involves multiple steps:

    Formation of the Phenolic Intermediate: The initial step involves the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde through the alkylation of hydroquinone with tert-butyl chloride in the presence of a Lewis acid catalyst.

    Amide Formation: The phenolic intermediate is then reacted with N-methylpropanamide under acidic or basic conditions to form the amide linkage.

    Coupling with Methoxyphenyl and Isopropylphenyl Groups: The final step involves the coupling of the amide intermediate with 4-methoxyphenyl and 4-isopropylphenyl groups through a series of condensation reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions, forming quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to an alcohol under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones or hydroxyquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an antioxidant to prevent the degradation of polymers and other materials. Its phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Biology

In biological research, the compound’s antioxidant properties are studied for potential therapeutic applications, such as protecting cells from oxidative stress and related diseases.

Medicine

The compound’s ability to inhibit oxidative processes makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cardiovascular diseases.

Industry

Industrially, the compound is used as an additive in lubricants and polymers to enhance their stability and longevity. Its antioxidant properties help in maintaining the performance and durability of these materials under various conditions.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This action involves the stabilization of the phenoxyl radical formed after hydrogen donation, which is facilitated by the bulky tert-butyl groups that provide steric hindrance and reduce the reactivity of the radical.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.

    Butylated Hydroxyanisole (BHA): Similar to BHT, used as an antioxidant in food and cosmetics.

    Propyl Gallate: A phenolic antioxidant used in food preservation.

Uniqueness

Compared to these compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylpropanamide offers a more complex structure with multiple functional groups, enhancing its versatility and effectiveness in various applications. Its unique combination of phenolic, amide, and ether groups allows it to participate in a wider range of chemical reactions and provides superior antioxidant properties.

Properties

Molecular Formula

C36H48N2O4

Molecular Weight

572.8 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-(4-propan-2-ylanilino)ethyl]-N-methylpropanamide

InChI

InChI=1S/C36H48N2O4/c1-23(2)25-12-16-27(17-13-25)37-34(41)32(26-14-18-28(42-10)19-15-26)38(9)31(39)20-11-24-21-29(35(3,4)5)33(40)30(22-24)36(6,7)8/h12-19,21-23,32,40H,11,20H2,1-10H3,(H,37,41)

InChI Key

SYXFYAZKDFAXQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)OC)N(C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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